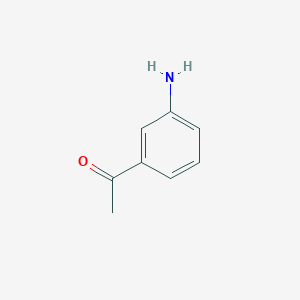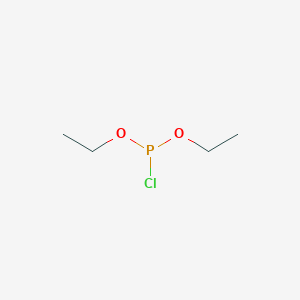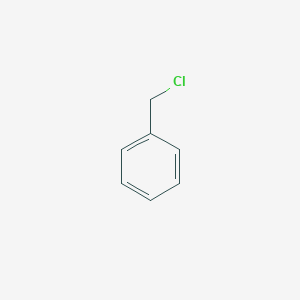![molecular formula C13H22N4O2 B120605 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- CAS No. 140640-92-2](/img/structure/B120605.png)
1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of various enzymes and receptors. This specific compound has shown potential in targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in the development and progression of certain cancers .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the pyrrolopyridine core, followed by functionalization at specific positions to introduce the fluorophenyl and methylethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its inhibitory effects on FGFRs, making it a potential candidate for cancer therapy.
Medicine: Due to its biological activity, it is being explored as a therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Industry: The compound’s derivatives may be used in the development of new drugs and chemical products
Mechanism of Action
The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in cell growth, differentiation, and survival. Abnormal activation of these receptors can lead to uncontrolled cell proliferation and cancer. By inhibiting FGFRs, 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- can reduce cancer cell growth and induce apoptosis (programmed cell death). The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to cell signaling and apoptosis .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- include other pyrrolopyridine derivatives that also target FGFRs. These compounds may have different substituents, leading to variations in their biological activity and specificity. For example, compounds with different halogen substitutions or alkyl groups may exhibit different inhibitory profiles and therapeutic potentials .
Some similar compounds include:
- 1H-Pyrrolo[2,3-b]pyridine derivatives with different halogen substitutions.
- Compounds with varying alkyl or aryl groups at specific positions on the pyrrolopyridine core .
These comparisons highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- in terms of its specific substituents and their impact on its biological activity.
Properties
CAS No. |
140640-92-2 |
|---|---|
Molecular Formula |
C13H22N4O2 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)10-7-11(14)16-15-10/h7,9H,4-6,8H2,1-3H3,(H3,14,15,16) |
InChI Key |
FVFCXRGLJZSMKG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)
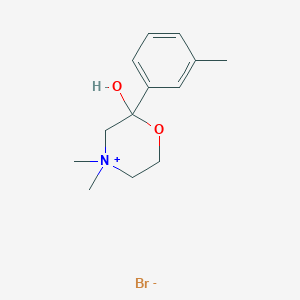

![ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B120531.png)
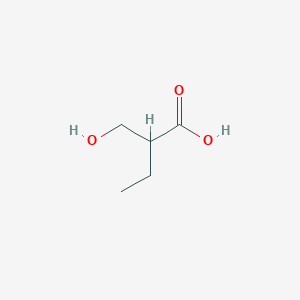

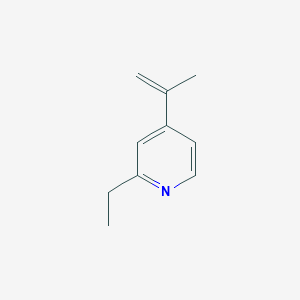
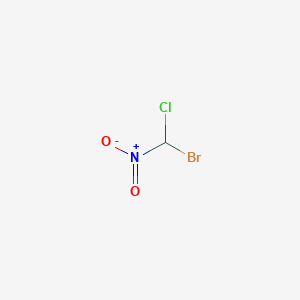
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)
![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

